1-(5-Hydroxy-3-(thiophen-3-yl)pentyl)-3-(3-(trifluoromethyl)phenyl)urea
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Overview
Description
1-(5-Hydroxy-3-(thiophen-3-yl)pentyl)-3-(3-(trifluoromethyl)phenyl)urea is a synthetic organic compound that features a unique combination of functional groups, including a hydroxy group, a thiophene ring, and a trifluoromethyl-substituted phenyl ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Hydroxy-3-(thiophen-3-yl)pentyl)-3-(3-(trifluoromethyl)phenyl)urea typically involves multiple steps:
Formation of the Hydroxy-Substituted Pentyl Chain: This step may involve the reaction of a thiophene derivative with a suitable alkylating agent to introduce the pentyl chain, followed by hydroxylation.
Introduction of the Trifluoromethyl-Substituted Phenyl Ring: This can be achieved through a Friedel-Crafts acylation reaction using a trifluoromethyl-substituted benzoyl chloride.
Urea Formation: The final step involves the reaction of the intermediate compounds with a suitable isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(5-Hydroxy-3-(thiophen-3-yl)pentyl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The urea linkage can be reduced to form corresponding amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the urea linkage would produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(5-Hydroxy-3-(thiophen-3-yl)pentyl)-3-(3-(trifluoromethyl)phenyl)urea would depend on its specific interactions with molecular targets. Potential pathways could involve binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(5-Hydroxy-3-(thiophen-3-yl)pentyl)-3-(3-chlorophenyl)urea: Similar structure but with a chlorophenyl group instead of a trifluoromethyl group.
1-(5-Hydroxy-3-(thiophen-3-yl)pentyl)-3-(3-methylphenyl)urea: Similar structure but with a methylphenyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 1-(5-Hydroxy-3-(thiophen-3-yl)pentyl)-3-(3-(trifluoromethyl)phenyl)urea imparts unique chemical and biological properties, such as increased lipophilicity and potential for enhanced binding affinity to certain molecular targets.
Properties
IUPAC Name |
1-(5-hydroxy-3-thiophen-3-ylpentyl)-3-[3-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N2O2S/c18-17(19,20)14-2-1-3-15(10-14)22-16(24)21-7-4-12(5-8-23)13-6-9-25-11-13/h1-3,6,9-12,23H,4-5,7-8H2,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEYOXRHEHHPEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NCCC(CCO)C2=CSC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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